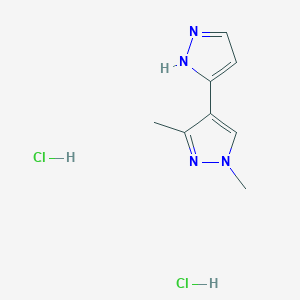![molecular formula C7H10Cl2F2N2 B2668283 [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490407-05-9](/img/structure/B2668283.png)
[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490407-05-9 . It has a molecular weight of 231.07 . The IUPAC name for this compound is (5-(difluoromethyl)pyridin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Research on hexahydropyrimidine derivatives, including those related to pyridin-2-yl compounds, highlights their significance in producing pharmaceutical agents with diverse pharmacological activities. These compounds are explored for their potential in creating anti-inflammatory, analgesic agents, fungicides, antibacterials, parasiticides, and antivirals. The facile cleavage of hexahydropyrimidines under mild acidic conditions also makes them useful in organic synthesis as protective groups for selective acylation. Furthermore, their ability to form polydentate nitrogen donor complexes suggests applications in coordinating transition metal ions, which could be valuable in catalysis and material science (Abu-Obaid et al., 2014).
Catalysis and Material Science
The development of unsymmetrical pincer palladacycles from pyridin-2-yl derivatives demonstrates their utility in catalysis, particularly in C–H bond activation. These catalysts showcase good activity and selectivity, underpinning the importance of such compounds in synthesizing complex molecules and materials (Roffe et al., 2016).
Drug Development and Pharmacology
Investigations into Schiff bases of 3-aminomethyl pyridine for their anticonvulsant activity reveal the potential of pyridin-2-yl derivatives in drug development. These studies emphasize the significance of structural modifications at the pyridine moiety for enhancing biological activity, illustrating the role of such compounds in designing new therapeutic agents (Pandey & Srivastava, 2011).
Advanced Material Applications
The synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates from compounds including pyridin-2-yl methanamine derivatives showcases applications in creating materials with antiosteoclast activity. Such research points towards the use of these compounds in developing materials and agents for biomedical applications, particularly in bone health (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” and related compounds could involve further exploration of their fungicidal activity . As resistance to existing fungicides increases, these compounds could potentially serve as promising agricultural compounds due to their unique mode of action .
properties
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBGAMHLXXWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490407-05-9 |
Source


|
| Record name | 1-[5-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


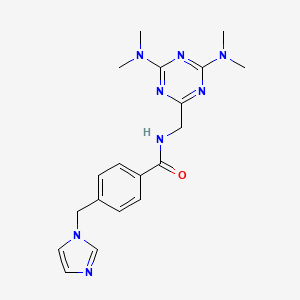

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
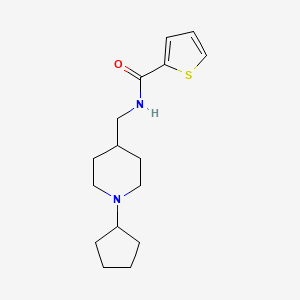
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)
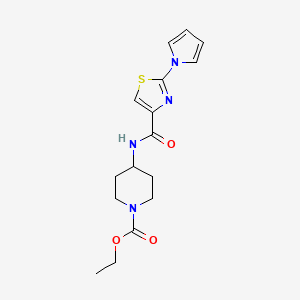
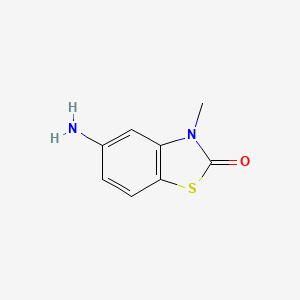

![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)
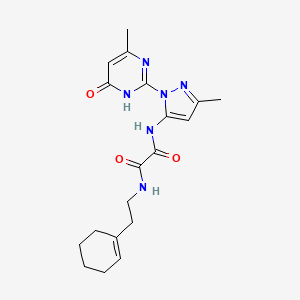
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)
